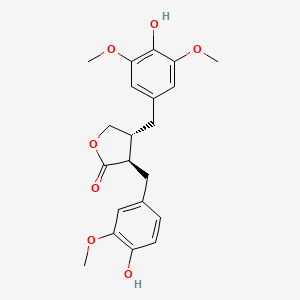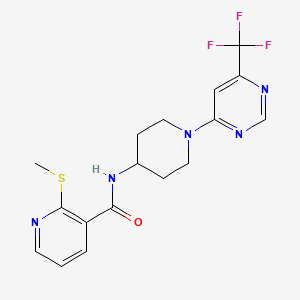![molecular formula C26H27N3O5 B2486723 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide CAS No. 894001-82-2](/img/structure/B2486723.png)
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic molecules that typically exhibit a wide range of biological activities, making them subjects of interest in pharmaceutical chemistry and materials science. Their structure suggests potential interactions with biological receptors, which could be exploited for therapeutic purposes.
Synthesis Analysis
The synthesis of complex organic compounds like this typically involves multi-step reactions, starting from simpler molecules and building up the desired structure through a series of chemical transformations. For example, the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside shares similarities in its complexity and approach, highlighting the necessity of precise reaction conditions and the use of protective groups to achieve the target molecule (Hermans et al., 1987).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling to understand the spatial arrangement of atoms and the electronic distribution within the molecule. This analysis informs how the molecule interacts with biological targets or other chemical entities.
Chemical Reactions and Properties
Compounds with similar complexity often participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their functional groups. For instance, the unexpected regio- and stereoselective cycloaddition reactions of azomethine ylides with benzylidene thiazolidinediones to synthesize spiroindoline oxazepine derivatives highlight the intricate reactivity of such molecules (Zahedifar et al., 2019).
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
- Antimicrobial and Antioxidant Properties : Certain indole derivatives, including compounds similar to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide, have been synthesized and studied for their antimicrobial and antioxidant activities. These derivatives have shown potent anti-microbial activity against a range of bacteria and fungi, as well as significant antioxidant activity (Naraboli & Biradar, 2017).
Biological Evaluation as Cannabinoid Receptor Ligands
- Cannabinoid Receptor Type 2 Ligands : A series of indol-3-yl-oxoacetamides, related to the compound , has been synthesized and evaluated as potential ligands for cannabinoid receptor type 2. These compounds, including a fluorinated derivative, have shown potency and selectivity as CB2 ligands (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
Antioxidant and Neuroprotective Effects
- Antioxidant and Neuroprotective Agents : Certain indol-3-yl-oxoacetamide derivatives have been synthesized and evaluated for their antioxidant power and Nrf2 pathway induction in cells. These compounds have shown potent antioxidant capacity, neuroprotective effects, and activation of the Nrf2 signaling pathway, suggesting their potential use in pathologies associated with oxidative stress (Pachón-Angona et al., 2019).
Anti-Inflammatory Applications
- Anti-inflammatory Agents : Indole derivatives bearing structures similar to the compound have been synthesized and evaluated for their anti-inflammatory activities. These compounds were tested on animal models and have shown promise as anti-inflammatory agents, offering potential therapeutic applications (Rehman, Saini, & Kumar, 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(1,3-benzodioxol-5-ylmethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c30-24(28-11-5-1-2-6-12-28)16-29-15-20(19-7-3-4-8-21(19)29)25(31)26(32)27-14-18-9-10-22-23(13-18)34-17-33-22/h3-4,7-10,13,15H,1-2,5-6,11-12,14,16-17H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXYRLSELXICPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)
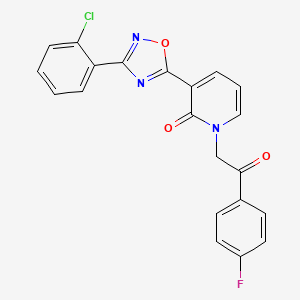
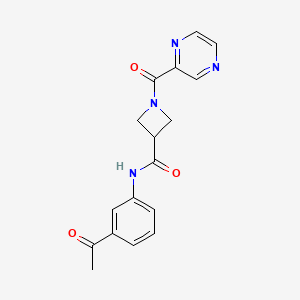
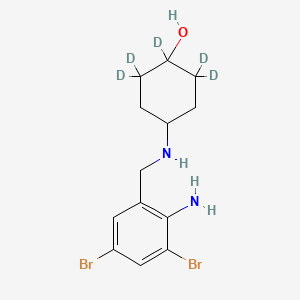
![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)
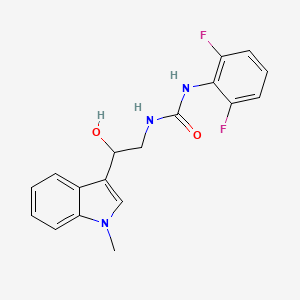
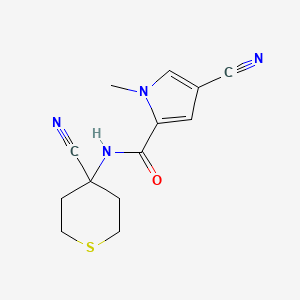
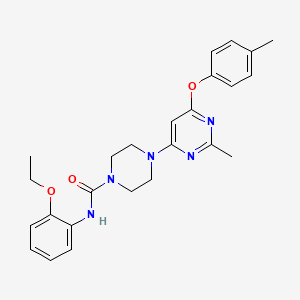
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)
